molecular formula C8H11N5 B094773 Phenylbiguanide CAS No. 102-02-3

Phenylbiguanide

Cat. No. B094773
CAS RN: 102-02-3
M. Wt: 177.21 g/mol
InChI Key: CUQCMXFWIMOWRP-UHFFFAOYSA-N
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Description

Phenylbiguanide, also known as 1-phenylbiguanide, is a compound that has been studied for its potential applications in various fields, including chemistry and materials science. It is a derivative of the biguanide class, which is characterized by the presence of two guanidine units connected by a nitrogen atom. Phenylbiguanide contains a phenyl group attached to one of the nitrogen atoms of the biguanide moiety, which can influence its chemical and physical properties .

Synthesis Analysis

The synthesis of phenylbiguanide and its derivatives has been explored in several studies. For instance, phenylbiguanide has been used as an electron donor in the synthesis of heterocyclic compounds, reacting with π-acceptors such as tetracyanoethylene (TCNE) and tetracyanoquinodimethane (TCNQ) . Additionally, the compound has been involved in the formation of transition metal complexes, as seen in the preparation of cobalt(III) complexes where phenylbiguanide acts as a ligand .

Molecular Structure Analysis

The molecular structure of phenylbiguanide derivatives has been investigated through crystallography and spectroscopy. For example, the crystal structure of N-phenylbiguanidium iodide has been determined, providing insights into the conformational properties of the molecule . The nonplanar structure of 1-phenyl-2-nitroguanidine, a related compound, has also been studied, revealing interactions between the nitroguanyl and phenyl groups .

Chemical Reactions Analysis

Phenylbiguanide participates in various chemical reactions, often acting as a ligand or electron donor. It has been shown to undergo thermal electron transfer reactions in the solid phase when complexed with cobalt(III), leading to the formation of bivalent cobalt complexes . The compound also forms cocrystals with proton-transfer compounds, such as dilituric acid, through hydrogen bonding and proton transfer processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylbiguanide have been characterized through different analytical techniques. Polarographic studies have been conducted on phenylbiguanide hydrochloride, revealing its electrochemical behavior in aqueous solutions . The compound's potential in nonlinear optics has been recognized, with several inorganic salts of N-phenylbiguanidium(1+) being prepared and characterized for their linear and nonlinear optical properties .

Scientific Research Applications

  • Dopamine Release in Rat Striatal Slices : PBG acts as a 5-HT3 receptor agonist and promotes dopamine release by reversing the uptake carrier's direction, which could be relevant for neurological studies (Benuck & Reith, 1992).

  • Polarographic Analysis : The polarographic behavior of phenylbiguanide hydrochloride in aqueous solutions has been studied, indicating its utility in electrochemical analysis (Calatayud, Caridad, & Pedrós, 2010).

  • Cardio-Respiratory Reflexes : PBG is used to study cardio-respiratory reflexes in rats, particularly the effects on hypotension, bradycardia, and respiratory changes, which are useful in cardiovascular and respiratory research (Dutta & Deshpande, 2010).

  • Spinal Neuron Excitation : PBG's effects on spinal neurons through cardiac sympathetic afferents have been explored, contributing to our understanding of neurocardiology (Blair, Chandler, Bolser, & Foreman, 1992).

  • Heterocyclic Synthesis : Phenylbiguanide reacts with π-acceptors in heterocyclic synthesis, indicating its potential in synthetic chemistry (El-Shaieb, Mourad, & Hassan, 2004).

  • Dopamine Release In Vivo : PBG's effects on dopamine release in the rat corpus striatum suggest its utility in studying neurotransmitter dynamics in vivo (Santiago, Machado, & Cano, 1995).

  • GABAergic Interactions in Neurology : PBG's role in activating 5-HT3 receptors and its interaction with GABAergic interneurons provide insights into neurological processes (Oshima et al., 2006).

  • Drug-Membrane Interactions : PBG's interaction with membrane interfaces is vital for understanding drug efficacy, especially in antimalarial and antidiabetic compounds (Samart et al., 2014).

  • Cardiovascular Activity of Guanidine Compounds : Phenylbiguanide's role in cardiovascular effects, particularly in vasoconstriction and cardiac stimulation, is significant for cardiovascular pharmacology (Hughes, Liu, & Enkoji, 1975).

  • Reflex Responses in Cardiovascular Studies : PBG's ability to evoke reflex responses via activation of abdominal sympathetic visceral afferents is relevant in cardiovascular physiology (Fu & Longhurst, 1998).

  • Complex Formation with Iron(II) : Research on phenylbiguanide's complex formation with iron(II) and cyanide contributes to the field of inorganic chemistry and analysis (Calatayud, Reig, & Alvarez-coque, 1982).

  • Cardiovascular Reflexes in Unanesthetized Rabbits : The study of phenylbiguanide on cardiovascular reflexes in unanesthetized rabbits aids in understanding autonomic control in physiology (Evans, Ludbrook, & Michalicek, 1990).

  • Binding at 5-HT3 Serotonin Receptors : Phenylbiguanide's binding characteristics at 5-HT3 serotonin receptors contribute to the field of neuropharmacology and drug development (Dukat et al., 1996).

  • Thermal Electron Transfer Reactions : The study of thermal electron transfer reactions of cobalt(III) complexes containing phenylbiguanide adds to the understanding of inorganic and coordination chemistry (Ihara et al., 1978).

  • Pulmonary C-fibers in Rabbits : The effects of PBG on pulmonary C-fibers in rabbits, particularly on respiratory patterns, are significant for respiratory physiology studies (Matsumoto et al., 1992).

  • Synthesis under Different Acidity Conditions : Understanding the effect of acidity on the synthesis of phenylbiguanide provides insights into organic synthesis processes (Guo Li, 2008).

  • Pulmonary Reflexes in Mice : Phenylbiguanide is used to study pulmonary reflexes in mice, aiding in the understanding of respiratory physiology and reflex mechanisms in this model organism (Zhang, Walker, Guardiola, & Yu, 2006).

  • Reactions with Chromium(VI) : The reactions of phenylbiguanide with chromium(VI) in aqueous sulfuric acid media contribute to the field of inorganic and analytical chemistry (Banerjee, Bhattacharya, Das, & Chakraburtty, 1988).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Phenylbiguanide . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Phenylbiguanide is used to make amanozine and benfosformin . There is ongoing research into the development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment .

properties

IUPAC Name

1-(diaminomethylidene)-2-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQCMXFWIMOWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55-57-2 (mono-hydrochloride)
Record name Phenyl biguanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90144508
Record name Phenyl biguanide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463296
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenylbiguanide

CAS RN

102-02-3
Record name Phenylbiguanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl biguanide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl biguanide
Source EPA DSSTox
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Record name 1-phenylbiguanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.726
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Record name PHENYL BIGUANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8PKA3T2I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,260
Citations
J Chen, HM van Praag, EL Gardner - Brain research, 1991 - Elsevier
… phenylbiguanide significantly decreased the extracellular DOPAC and HVA levels to 63.8% and 52.4% of their pre-drug levels, respectively; 1 mM 1-phenylbiguanide … -phenylbiguanide, …
Number of citations: 239 www.sciencedirect.com
IS Kay, DJ Armstrong - Experimental Physiology: Translation …, 1990 - Wiley Online Library
The pulmonary chemoreflexes evoked by phenylbiguanide (PBG), phenyldiguanide (PDG), phenylguanidine (PG) and 5‐hydroxytryptamine (5‐HT) have been investigated in the …
Number of citations: 34 physoc.onlinelibrary.wiley.com
M Benuck, MEA Reith - Naunyn-Schmiedeberg's archives of …, 1992 - Springer
The present study explored the mechanisms underlying the dopamine releasing effect of phenylbiguanide, a compound commonly used as a 5-HT 3 receptor agonist. Phenylbiguanide, …
Number of citations: 44 link.springer.com
CJ Schmidt, CK Black - European journal of pharmacology, 1989 - academia.edu
The development of selective antagonists of the 5-HT 3 receptor has been a major advance in studying the function of these binding sites in the CNS. While antagonists such as MDL …
Number of citations: 73 www.academia.edu
CG Overberger, SL Shapiro - Journal of the American Chemical …, 1954 - ACS Publications
… 0-ethoxypropionate with phenylbiguanide gave the corresponding alkoxy … of phenylbiguanide with methyl, ethyl and octyl acrylates with alkoxide catalysts. Reactions of phenylbiguanide …
Number of citations: 26 pubs.acs.org
CG Overberger, SL Shapiro - Journal of the American Chemical …, 1954 - ACS Publications
… Reaction of phenylbiguanide with … phenylbiguanide was also investigated. A complex reaction mixture was obtained from which I (R= H) and the formic acid salt of phenylbiguanide …
Number of citations: 37 pubs.acs.org
A Dalpiaz, V Ferretti, P Gilli, V Bertolasi - … Crystallographica Section B …, 1996 - scripts.iucr.org
The crystal and molecular structures of the following serotoninergic drugs have been determined: (1) 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine hydrobromide …
Number of citations: 36 scripts.iucr.org
RA Larson, MW Chapleau - American Journal of …, 2023 - journals.physiology.org
The Bezold–Jarisch reflex is a powerful inhibitory reflex initiated by activation of cardiopulmonary vagal nerves during myocardial ischemia, hemorrhage, and orthostatic stress leading …
Number of citations: 2 journals.physiology.org
A Dutta, SB Deshpande - Acta physiologica, 2010 - Wiley Online Library
Aim: Stimulation of pulmonary C fibre receptors by phenylbiguanide (PBG, 5‐HT 3 agonist) produces hypotension, bradycardia and tachypnoea or apnoea. However, tachypnoeic or …
Number of citations: 34 onlinelibrary.wiley.com
L Ju-te Lin - 1969 - search.proquest.com
There is as yet no proof that eradication of malaria ifron any sizable area has been accomplished by the exclusive use of existing drugs and with the methods of administration known at …
Number of citations: 0 search.proquest.com

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